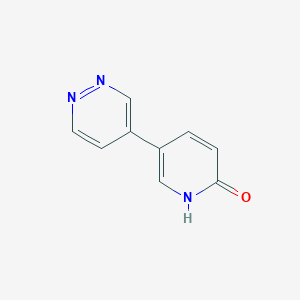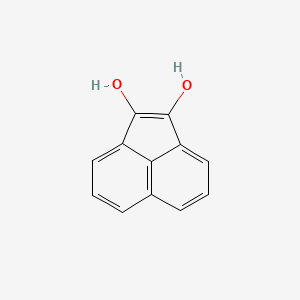
1,2-Acenaphthylenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Acenaphthylenediol is an organic compound with the molecular formula C12H10O2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Acenaphthylenediol can be synthesized through the oxidation of acenaphthylene. This process involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Acenaphthylenediol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 1-hydroxy-2-ketoacenaphthene.
Reduction: The compound can be reduced to form acenaphthene derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: 1-Hydroxy-2-ketoacenaphthene.
Reduction: Acenaphthene derivatives.
Substitution: Various substituted acenaphthene compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Acenaphthylenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Acenaphthylenediol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as dioxygenases, which catalyze its oxidation. This interaction leads to the formation of reactive intermediates that can participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydroxyacenaphthene: A closely related compound with similar chemical properties.
1-Hydroxy-2-ketoacenaphthene: An oxidation product of 1,2-Acenaphthylenediol.
Acenaphthenequinone: Another oxidation product with distinct chemical properties.
Uniqueness: this compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and form different products makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
92280-03-0 |
|---|---|
Molekularformel |
C12H8O2 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
acenaphthylene-1,2-diol |
InChI |
InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,13-14H |
InChI-Schlüssel |
NSBCFWWGIUOFIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
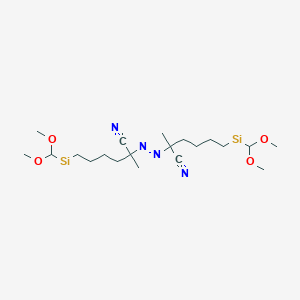
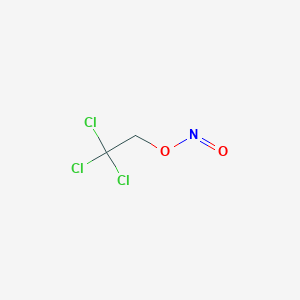
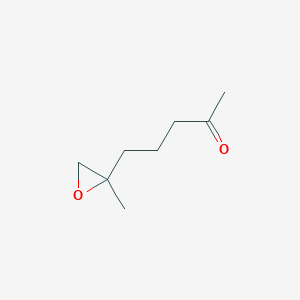
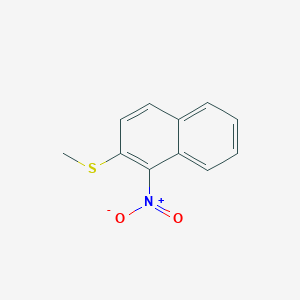
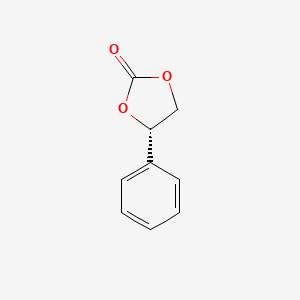
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
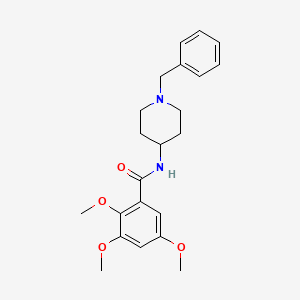
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
